molecular formula C7H15O3P B1336900 (E)-1-diethoxyphosphorylprop-1-ene CAS No. 5954-65-4

(E)-1-diethoxyphosphorylprop-1-ene

Cat. No.: B1336900
CAS No.: 5954-65-4
M. Wt: 178.17 g/mol
InChI Key: VBHYLCOEVPIQKH-QPJJXVBHSA-N
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Description

(E)-1-diethoxyphosphorylprop-1-ene is a useful research compound. Its molecular formula is C7H15O3P and its molecular weight is 178.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Chemical Properties

One key application of derivatives related to "(E)-1-diethoxyphosphorylprop-1-ene" is in the field of synthetic chemistry, where these compounds serve as precursors or intermediates in the synthesis of various organic compounds. For example, the easily prepared E-1-tributylstannyl-3,3-diethoxy-prop-1-ene reacts with acyl chlorides to yield 1,4-ketoacetals, demonstrating its utility in cross-coupling reactions to synthesize β-diethoxymethylvinylsulphones. Such reactions are crucial for generating β-formylvinylanion equivalents, highlighting the compound's role in synthesizing valuable synthetic intermediates (Parrain et al., 1993).

Biological Functions and Implications

While the initial query focused on "this compound," broader research into similar compounds reveals their potential implications in biological processes and the understanding of disease mechanisms. For instance, studies on endothelial nitric oxide synthase (eNOS) activity, which is crucial for cardiovascular health, involve the exploration of compounds that can influence eNOS activity. Activation of eNOS by specific phosphorylation events, regulated by proteins such as Akt, underscores the importance of understanding how various compounds can modulate this pathway, impacting blood pressure homeostasis and vascular integrity (Vasquez-Vivar et al., 1998).

Enzymatic Activity and Inhibition

The study of ene-reductases (ERs), enzymes capable of reducing carbon-carbon double bonds adjacent to a carbonyl group, has revealed their potential in industrial biocatalysis, highlighting the broader context in which related compounds might be studied. ERs have been investigated for their role in synthetic biology and metabolic engineering, aimed at producing fine and specialty chemicals. The discovery and engineering of ERs for specific substrate selectivity and activity can lead to innovative approaches in the synthesis of complex organic molecules, underscoring the significance of understanding the chemical and biological interactions of compounds like "this compound" (Toogood & Scrutton, 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action would involve how it interacts with biological systems or processes .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose to health and the environment .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

Properties

IUPAC Name

(E)-1-diethoxyphosphorylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4,7H,5-6H2,1-3H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHYLCOEVPIQKH-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C=CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/C=C/C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420649
Record name Diethyl (1E)-prop-1-en-1-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5954-65-4
Record name Diethyl (1E)-prop-1-en-1-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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